molecular formula C11H8O3S B2957254 Methyl 7-formyl-1-benzothiophene-2-carboxylate CAS No. 2470437-27-3

Methyl 7-formyl-1-benzothiophene-2-carboxylate

Cat. No.: B2957254
CAS No.: 2470437-27-3
M. Wt: 220.24
InChI Key: XQHGSGRMWMVTOL-UHFFFAOYSA-N
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Description

Methyl 7-formyl-1-benzothiophene-2-carboxylate is a high-value benzothiophene derivative designed for advanced research and development. This compound features both an ester and a formyl functional group on its benzothiophene core, making it a versatile and key synthetic intermediate for constructing complex molecular architectures. The benzothiophene scaffold is recognized as a privileged structure in medicinal chemistry, present in numerous therapeutic agents such as the selective estrogen receptor modulators raloxifene and arzoxifene . Its primary research value lies in its application in drug discovery, particularly for the synthesis of novel scaffolds for screening against various biological targets. The formyl group is an ideal handle for further chemical transformations, including the synthesis of hydrazones and Schiff bases, which have shown promise as potent cytotoxic and antibacterial agents in preliminary studies . Furthermore, the ester can be hydrolyzed or used in condensation reactions, allowing researchers to diversify the structure and create libraries of compounds for the discovery of new hit molecules. This reagent is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 7-formyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S/c1-14-11(13)9-5-7-3-2-4-8(6-12)10(7)15-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHGSGRMWMVTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-formyl-1-benzothiophene-2-carboxylate typically involves the formylation of a benzothiophene derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired formylated product .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-formyl-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-formyl-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 7-formyl-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 7-formyl-1-benzothiophene-2-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position) Key Functional Properties
This compound 2470437-27-3 C₁₁H₈O₃S 222.25 Formyl (7) Electrophilic; participates in condensation reactions
Methyl 7-methoxy-1-benzothiophene-2-carboxylate 88791-17-7 C₁₁H₁₀O₃S 222.26 Methoxy (7) Electron-donating; stabilizes aromatic ring via resonance
Methyl 7-amino-1-benzothiophene-2-carboxylate 616238-78-9 C₁₀H₉NO₂S 207.25 Amino (7) Nucleophilic; facilitates coupling reactions

Electronic and Reactivity Profiles

  • This compound :
    The formyl group is strongly electron-withdrawing, activating the aromatic ring toward electrophilic substitution at meta/para positions. Its reactivity aligns with typical aldehydes, enabling reactions such as:

    • Schiff base formation with amines.
    • Nucleophilic additions (e.g., Grignard reactions).
      The ester group at position 2 can undergo hydrolysis to carboxylic acids under acidic or basic conditions .
  • Methyl 7-methoxy-1-benzothiophene-2-carboxylate :
    The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring and directing electrophilic substitutions to ortho/para positions. This compound exhibits greater stability under basic conditions compared to the formyl analog. The methoxy group resists hydrolysis but can undergo demethylation under strong acidic conditions .

  • Methyl 7-amino-1-benzothiophene-2-carboxylate: The amino group (-NH₂) is strongly nucleophilic, making this compound suitable for: Diazotization and subsequent coupling reactions. Amide bond formation with acylating agents. The lower molecular weight (207.25 g/mol) reflects the absence of oxygen in the substituent .

Physicochemical Properties (Inferred)

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, trends can be inferred:

  • Polarity: Formyl > Amino > Methoxy (due to the electronegative oxygen in formyl and methoxy groups).
  • Solubility : The formyl derivative is likely more soluble in polar aprotic solvents (e.g., DMSO) than the methoxy analog.
  • Stability : The methoxy derivative is more stable under oxidative conditions, whereas the formyl group may render the compound sensitive to strong bases or reducing agents.

Biological Activity

Methyl 7-formyl-1-benzothiophene-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H8O3SC_{11}H_{8}O_{3}S. The presence of a formyl group at the 7-position of the benzothiophene structure is critical for its reactivity and biological properties.

Compound NameMolecular FormulaUnique Features
This compoundC11H8O3SC_{11}H_{8}O_{3}SFormyl group at position 7
Methyl 7-hydroxy-1-benzothiophene-2-carboxylateC11H10O3SC_{11}H_{10}O_{3}SHydroxyl group instead of formyl
Methyl 4-formyl-1-benzothiophene-2-carboxylateC10H8O3SC_{10}H_{8}O_{3}SFormyl group at position 4

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can participate in hydrogen bonding, enhancing its binding affinity to target sites. This interaction may lead to inhibition or modulation of specific biological pathways, contributing to its pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains, showing promising results in inhibiting growth, particularly in Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death. Further research is needed to elucidate the precise molecular targets involved.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Experimental models showed a reduction in pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases. The compound may inhibit key signaling pathways involved in inflammation, such as NF-kB.

Case Studies

  • Antimicrobial Efficacy : A study published in Organic & Biomolecular Chemistry assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus, highlighting its potential as a therapeutic agent against resistant strains .
  • Cancer Cell Apoptosis : In a study focusing on breast cancer cells, treatment with this compound resulted in a significant increase in apoptotic markers after 48 hours of exposure. Flow cytometry analysis revealed a 40% increase in early apoptotic cells compared to untreated controls .
  • Inflammation Reduction : Research published in Pharmacological Reviews demonstrated that this compound reduced TNF-alpha levels by 50% in LPS-stimulated macrophages, indicating its potential role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

This compound is unique among benzothiophene derivatives due to its specific functional groups that enhance its reactivity and biological activity. Compared to similar compounds like methyl 4-formyl-1-benzothiophene-2-carboxylate, which also shows biological activity but lacks the same level of potency against certain bacterial strains, methyl 7-formyl demonstrates broader applications in medicinal chemistry.

Q & A

What are the established synthetic routes for Methyl 7-formyl-1-benzothiophene-2-carboxylate, and what key reaction conditions govern yield optimization?

Level: Basic
Methodological Answer:
The synthesis typically involves formylation of a benzothiophene precursor. A common approach is the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and phosphoryl chloride (POCl₃) introduce the formyl group. For example, in related benzothiophene derivatives, formylation is achieved under anhydrous conditions at 0–5°C, followed by quenching with aqueous NaHCO₃ . Yield optimization requires strict temperature control, stoichiometric excess of formylating agents, and inert atmospheres. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product isolation.

How can researchers purify this compound to achieve high crystallinity for structural analysis?

Level: Basic
Methodological Answer:
Recrystallization using mixed solvents (e.g., ethanol/dichloromethane) enhances crystallinity. For structural validation, the WinGX suite integrates tools like SHELX for refinement and ORTEP-3 for graphical representation of crystallographic data . Pre-purification via flash chromatography (gradient elution) removes byproducts, while slow evaporation from a saturated solution promotes single-crystal growth suitable for X-ray diffraction.

What advanced crystallographic techniques are recommended to resolve ambiguities in the electron density of the formyl group during X-ray structure refinement?

Level: Advanced
Methodological Answer:
High-resolution data collection (≤ 0.8 Å) combined with SHELXL refinement improves electron density maps for the formyl group. Twinning or disorder can be addressed using the TWIN/BASF commands in SHELX . For visualization, ORTEP-3 aids in interpreting anisotropic displacement parameters, while Hirshfeld surface analysis quantifies intermolecular interactions influencing formyl group orientation .

How does the electron-withdrawing nature of the formyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Methodological Answer:
The formyl group deactivates the benzothiophene ring via resonance withdrawal, directing nucleophiles to the 3-position. Comparative studies with methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate show similar electronic effects, where electron-withdrawing substituents reduce electrophilic substitution rates but enhance regioselectivity . Kinetic studies (e.g., Hammett plots) quantify these effects, guiding reaction design.

What methodological approaches are employed to reconcile discrepancies between NMR spectroscopic data and X-ray crystallographic results for this compound?

Level: Advanced
Methodological Answer:
Contradictions arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. For example, in methyl 5-formyl-4-methyl-2-thiophenecarboxylate, NMR may show averaged signals, while X-ray captures static conformers . Solutions include:

  • Variable-temperature NMR to detect conformational exchange.
  • DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental structures.
  • Multi-nuclear NMR (¹³C, DEPT-135) to validate carbon environments .

What spectroscopic markers in IR and ¹H NMR are critical for confirming the presence and orientation of the formyl group in this compound?

Level: Basic
Methodological Answer:

TechniqueKey Data
IR Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch of formyl and ester)
¹H NMR Singlet at δ 9.8–10.2 ppm (formyl proton), absence confirms reduction to methyl
¹³C NMR Peaks at δ 190–200 ppm (formyl carbon) and δ 165–170 ppm (ester carbonyl)

How can computational docking studies be integrated with experimental data to predict the bioactivity of derivatives of this compound?

Level: Advanced
Methodological Answer:
Molecular docking (AutoDock Vina, GOLD) models interactions between the formyl group and target proteins (e.g., kinases). For instance, sulfonyl-morpholine derivatives of benzothiophene carboxylates show enhanced binding to sulfotransferases, validated via IC₅₀ assays . Hybrid workflows combine docking scores with experimental IC₅₀ values to refine QSAR models.

In designing analogs, what substituent modifications at the 7-position (formyl group) have been shown to significantly alter the compound’s electronic properties and binding affinity?

Level: Advanced
Methodological Answer:

ModificationEffectExample
Reduction to -CH₃ Increases lipophilicity; reduces electrophilicityEt₃SiH/I₂ reduces formyl to methyl, confirmed via ¹H NMR
Sulfonation Enhances hydrogen-bonding capacityMorpholinosulfonyl derivatives show improved enzyme inhibition
Halogenation Modulates steric and electronic profilesFluorinated analogs exhibit altered π-π stacking in crystallography

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